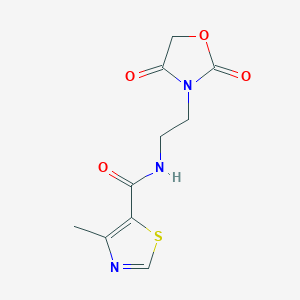

![molecular formula C10H8N2O4 B2938760 8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one CAS No. 730951-33-4](/img/structure/B2938760.png)

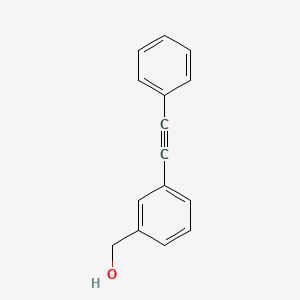

8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of indole, which is a heterocyclic compound . It contains an indole ring fused with a dioxino ring and has a hydroxyimino functional group . Similar compounds are often used in the synthesis of complex organic molecules and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, 3-arylamino-1,4-naphthoquinone-4-oximes react with 2,2-dihydroxyindane-1,3-dione to form related compounds .Molecular Structure Analysis

The molecular structure of this compound likely includes multiple ring structures, including an indole ring and a dioxino ring . It also contains a hydroxyimino functional group .科学的研究の応用

Synthesis Applications

A study by Bartovič et al. (1999) explores a synthesis method involving N-hydroxyphthalimide, potentially related to the structural motif of interest, demonstrating a method for creating dioxazinoisoindolones and isoindolobenzodioxazocine through intramolecular nucleophilic substitution. This work highlights the chemical synthesis capabilities and the potential for creating diverse compounds with similar structures for various applications (Bartovič et al., 1999).

Detection and Quantification Methods

Li et al. (2007) discuss the electrochemical detection of 8-hydroxy-2'-deoxyguanosine, a compound related to oxidative DNA damage, which showcases the potential of modified electrodes for sensitive detection of biomolecules. This methodology could be applicable for detecting or studying compounds with similar oxidative markers, highlighting the importance of electrochemical methods in scientific research applications (Li et al., 2007).

Biological Activities

Huang et al. (2020) present research on naphthoquinone aromatic amide-oxime derivatives targeting indoleamine-2,3-dioxygenase and signal transducer and activator of transcription 3 for cancer therapy. The study exemplifies how structural functionalities similar to the compound of interest can be employed in the design of molecules with significant biological activities, offering potential therapeutic applications (Huang et al., 2020).

将来の方向性

作用機序

Target of Action

The primary target of this compound is the Glutamate receptor 2 . Glutamate receptors are critical for synaptic plasticity and are involved in many neurological functions.

Mode of Action

It’s known that indole derivatives, which this compound is a part of, can bind with high affinity to multiple receptors . This suggests that the compound may interact with its target, the Glutamate receptor 2, and induce changes that affect the receptor’s function.

特性

IUPAC Name |

8-nitroso-3,6-dihydro-2H-[1,4]dioxino[2,3-f]indol-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-10-9(12-14)5-3-7-8(4-6(5)11-10)16-2-1-15-7/h3-4,11,13H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVQSXHGEVXVBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)NC(=C3N=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

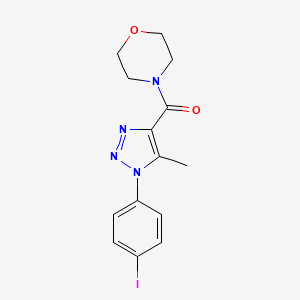

![2-chloro-6-methyl-N-[1-(4-methylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2938677.png)

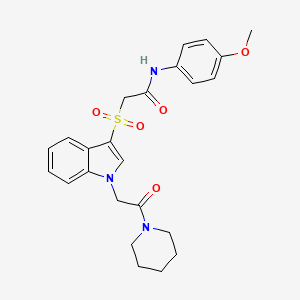

![5,6-Dimethyl-2-[[4-(oxirane-2-carbonyl)piperazin-1-yl]methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2938678.png)

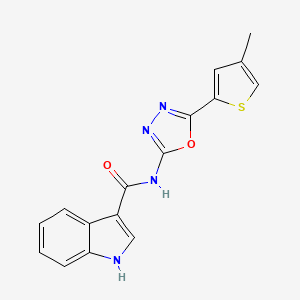

![Benzo[b]thiophen-2-yl(2-phenylmorpholino)methanone](/img/structure/B2938679.png)

![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2938680.png)

![N-[(1R)-1-(3-Methyl-1-benzothiophen-2-yl)ethyl]but-2-ynamide](/img/structure/B2938684.png)

![1-(4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazin-1-yl)ethan-1-one](/img/structure/B2938685.png)

![4-'Methyl-[1'1-biphenyl]-3-yl)methyl acetate](/img/structure/B2938687.png)

![6-[(4-Ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2938689.png)